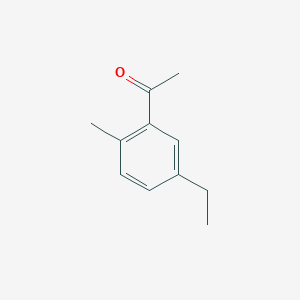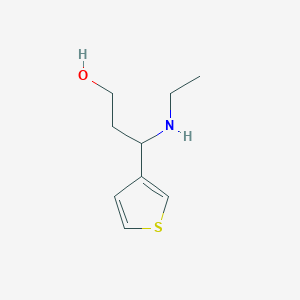![molecular formula C8H15NO B13966651 1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
1-Azabicyclo[3.2.2]nonan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.2.2]nonan-3-OL is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
The synthesis of 1-Azabicyclo[3.2.2]nonan-3-OL typically involves several steps. One common method starts with the reaction of quinuclidin-3-one with diazomethane, leading to the formation of 1-azabicyclo[3.2.2]nonan-4-one . This intermediate can then be further modified to obtain this compound through reduction reactions using reagents such as lithium aluminum hydride .
Chemical Reactions Analysis
1-Azabicyclo[3.2.2]nonan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Common reagents used in these reactions include diazomethane for initial synthesis, and lithium aluminum hydride for reduction processes. Major products formed from these reactions include various substituted azabicyclo[3.2.2]nonane derivatives .
Scientific Research Applications
1-Azabicyclo[32It has shown promising antiprotozoal activities, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense . These properties make it a potential candidate for the development of new antimalarial and antitrypanosomal drugs. Additionally, its unique structure allows for the exploration of various structure-activity relationships, aiding in the design of more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.2]nonan-3-OL involves its interaction with specific molecular targets within protozoal cells. The compound’s structure allows it to interfere with essential biological pathways, leading to the inhibition of protozoal growth and replication . The exact molecular targets and pathways are still under investigation, but its efficacy against resistant strains of Plasmodium falciparum highlights its potential as a valuable therapeutic agent .
Comparison with Similar Compounds
1-Azabicyclo[3.2.2]nonan-3-OL can be compared to other azabicyclo compounds, such as 3-azabicyclo[3.2.2]nonane and its derivatives . These compounds share similar structural features but differ in their substitution patterns and biological activities. For instance, derivatives with varying aromatic substitutions have shown different levels of antiprotozoal activity .
Conclusion
This compound is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure and promising biological activities make it a valuable candidate for further research and development in the field of therapeutic agents.
Properties
IUPAC Name |
1-azabicyclo[3.2.2]nonan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-5-7-1-3-9(6-8)4-2-7/h7-8,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQVTZDTAHLOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
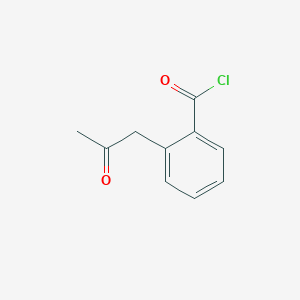
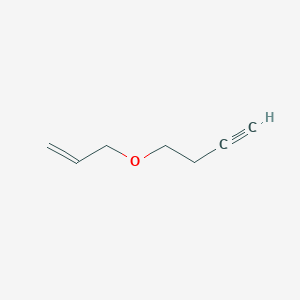

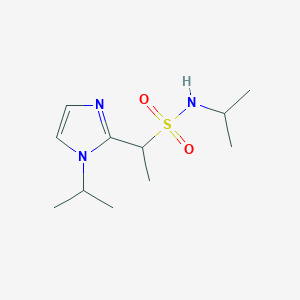

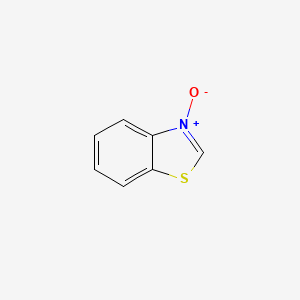
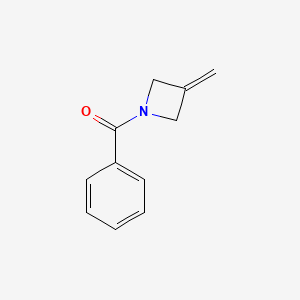
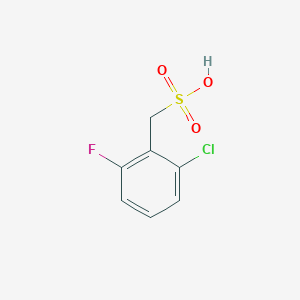
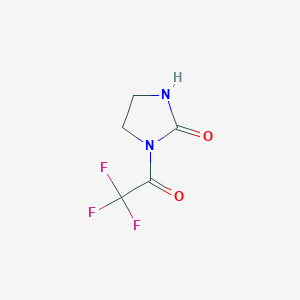
![4-chlorothieno[3,2-d]pyrimidin-6-amine](/img/structure/B13966623.png)
